molecular formula C8H16S2 B8565539 1,3-Dithiolane, 2-pentyl- CAS No. 74585-39-0

1,3-Dithiolane, 2-pentyl-

Cat. No.: B8565539
CAS No.: 74585-39-0
M. Wt: 176.3 g/mol
InChI Key: YJUZCFVPNJTKOJ-UHFFFAOYSA-N
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Description

1,3-Dithiolane, 2-pentyl- is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3, and a pentyl group attached to the second carbon. The molecular formula of 1,3-Dithiolane, 2-pentyl- is C8H16S2, and it has a molecular weight of 176.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithiolane, 2-pentyl- can be synthesized from carbonyl compounds through a thioacetalization reaction. This involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate . The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 1,3-Dithiolane, 2-pentyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as tungstophosphoric acid and iodine have been employed for large-scale thioacetalization .

Properties

CAS No.

74585-39-0

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

2-pentyl-1,3-dithiolane

InChI

InChI=1S/C8H16S2/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3

InChI Key

YJUZCFVPNJTKOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1SCCS1

Origin of Product

United States

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